molecular formula C18H28N6O2 B2970906 1,7-diisobutyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898449-02-0

1,7-diisobutyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2970906
CAS RN: 898449-02-0
M. Wt: 360.462
InChI Key: DGBNFWVVDNZBIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-diisobutyl-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C18H28N6O2 and its molecular weight is 360.462. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

A series of 5,6-dihydro-4H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-dione ring system derivatives, including those with a [1,2,3]triazole ring, were synthesized through cycloaddition of substituted alkyl azides. This process demonstrates the compound's utility in forming structurally diverse derivatives for further biological evaluation or material science applications (Ondrej Simo, A. Rybár, J. Alföldi, 2000).

Anticancer, Anti-HIV, and Antimicrobial Activity

The compound's derivatives have been explored for their potential in anticancer, anti-HIV-1, and antimicrobial activities. New triazino and triazolo[4,3-e]purine derivatives were synthesized and showed considerable activity against various cancer cell lines, moderate anti-HIV-1 activity, and significant antimicrobial properties, indicating the compound's relevance in the development of new therapeutic agents (F. Ashour, S. Rida, S. A. El‐Hawash, Mona M. ElSemary, M. H. Badr, 2012).

Antiviral Activity

The nucleoside and nucleotide analogues of imidazo[1,2-a]-s-triazine, derived from the core structure of the compound, have been synthesized and exhibited moderate activity against rhinovirus at non-toxic levels, highlighting its potential in antiviral drug development (S. H. Kim, D. Bartholomew, L. B. Allen, R. K. Robins, G. R. Revankar, 1978).

Structural Modifications and Medicinal Chemistry Applications

The compound serves as a basis for creating purine-like scaffolds, significantly increasing molecular diversity for drug discovery. Its derivatives have been utilized in developing inhibitors of various enzymes, receptors, anticancer, and antiviral agents, demonstrating the compound's versatility in medicinal chemistry (F. Lim, A. Dolzhenko, 2014).

properties

IUPAC Name

3,4,9-trimethyl-1,7-bis(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N6O2/c1-10(2)8-22-16(25)14-15(21(7)18(22)26)19-17-23(9-11(3)4)20-12(5)13(6)24(14)17/h10-11,13H,8-9H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBNFWVVDNZBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(C)C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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